![molecular formula C10H16N4O B1449760 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one CAS No. 1020243-95-1](/img/structure/B1449760.png)
6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one
Overview
Description
6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, commonly known as 6-Aminopyrimidine, is an important heterocyclic compound found in many pharmaceuticals and other organic compounds. It is a colorless crystalline solid with a molecular weight of 191.2 g/mol. 6-Aminopyrimidine is a basic organic compound and is commonly used as a precursor in the synthesis of other organic compounds, such as pyrimidine derivatives, anti-inflammatory drugs, and anti-cancer drugs. 6-Aminopyrimidine is also used in the preparation of pharmaceuticals, dyes, and other specialty chemicals.
Scientific Research Applications
Hydrogen-Bonded Structures
- Hydrogen-Bonded Ribbon and Sheets : Research shows that compounds similar to 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one demonstrate significant electronic polarization and form distinct hydrogen-bonded structures. These structures, such as ribbons and sheets, are crucial in understanding molecular interactions in various chemical and biological processes (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Molecular Design and Bioactivity
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally related to the compound , have been synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in treating inflammation and pain, illustrating the therapeutic applications of pyrimidine derivatives (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors : Certain pyrimidine derivatives, closely related to 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, have been identified as potent inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. This suggests their potential application in Alzheimer's disease treatment (Mohamed et al., 2011).
Crystallography and Material Science
Crystal Structures in Pharmaceuticals : Studies on pyrimidine derivatives, including those similar to the compound of interest, have provided insights into preferred hydrogen-bonding patterns in active pharmaceutical ingredients. This knowledge is essential for drug design and material science applications (Gerhardt & Bolte, 2016).
Insecticidal and Antibacterial Potential : Pyrimidine-linked compounds have shown promising results in insecticidal and antimicrobial activities. These findings open avenues for the development of new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Mass Spectrometry Analysis : Mass spectrometry studies of N-(pyrimidin-2-yl) amino acids, related to our compound of interest, have provided valuable insights into the molecular decomposition and structure elucidation, which are crucial in analytical chemistry (Plaziak, Spychała, & Golankiewicz, 1991).
properties
IUPAC Name |
4-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10-12-8(11)5-9(15)13-10/h5,7H,2-4,6H2,1H3,(H3,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZFRRUTCMKNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215851 | |
Record name | 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one | |
CAS RN |
1020243-95-1 | |
Record name | 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020243-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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